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Executive Summary

Fluorescent Red Mega 500 represents a specialized class of "Large Stokes Shift" (LSS)
fluorophores designed to overcome the spectral crowding inherent in multi-color flow cytometry
and fluorescence microscopy. Unlike conventional fluorophores where the emission peak is
close to the excitation peak (e.g., Fluorescein, Stokes shift ~20-30 nm), Mega 500 exhibits a
Stokes shift exceeding 100 nm.

This guide provides the definitive photophysical data for Fluorescent Red Mega 500,
specifically focusing on its molar extinction coefficient (

) of 90,000 M~1cm~1. Accurate knowledge of this coefficient is the mathematical foundation for
determining protein conjugate concentration and Degree of Labeling (DOL), ensuring
reproducibility in drug development and diagnostic assays.

Part 1: Photophysical Core Data

The utility of Fluorescent Red Mega 500 lies in its ability to be excited by standard blue-green
lasers (e.g., Argon 488 nm or 514 nm) while emitting in the red spectrum (612 nm). This allows
it to be multiplexed with green-emitting dyes (like FITC or GFP) using the same excitation
source but distinct detection channels.
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Table 1: Spectroscopic Properties of Mega Series Dyes

Data synthesized from comparative spectral analysis.

o L. Molar
Excitation Max Emission Max L
Extinction
Fluorophore ( ( Stokes Shift Coefficient (
) )
)
Fluorescent Red
500 nm 612 nm 112 nm 90,000 M—icm™?
Mega 500
Fluorescent Red
480 nm 640 nm 160 nm 40,000 M—icm~t
Mega 480
Fluorescent Red
520 nm 664 nm 144 nm 50,000 M—icm™!
Mega 520
Reference ~75,000
490 nm 525 nm 35 nm
Standard: FITC M-icm—t

Technical Insight: The

of 90,000 M~1cm~—t makes Mega 500 exceptionally bright for a small molecule LSS
dye. Compare this to Mega 480 (40,000), and it becomes clear why Mega 500 is
preferred for low-abundance targets where signal intensity is critical.

Part 2: Technical Deep Dive & Causality
Why the Extinction Coefficient Matters

In bioconjugation, the molar extinction coefficient is not merely a theoretical value; it is a
stoichiometric tool. When labeling an antibody or drug carrier, you must calculate the final
concentration of the fluorophore to determine the Degree of Labeling (DOL).
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Where:

= Absorbance (measured)

= Molar Extinction Coefficient (90,000 for Mega 500)

= Concentration (Molar)

= Path length (usually 1 cm)
The Causality of Error: If a researcher uses a generic

(e.g., estimating 50,000) instead of the specific 90,000 for Mega 500, the calculated dye
concentration will be overestimated by nearly 2x. This leads to a calculated DOL that is
artificially high, causing the scientist to reduce the dye-to-protein ratio in future reactions,
resulting in under-labeled, dim reagents.

Mechanism of Action: The LSS Advantage

The "Mega" shift is achieved through intramolecular charge transfer (ICT) mechanisms that
rapidly relax the excited state to a lower energy level before photon emission. This is distinct
from FRET tandems (like PE-Texas Red), which rely on two distinct molecules. Mega 500 is a
single small molecule, offering superior stability and kinetics compared to bulky tandems.

Part 3: Visualization of Signhal Separation

The following diagram illustrates how Mega 500 allows for "Single-Laser, Multi-Color" detection,
separating it from standard green dyes.

Emission
FITC/GFP ~525 nm Green Channel
P (Stokes: 25nm) (525/30 BP)
e[l MEEEE|  Excitation o Biological Sample
488 nm Dual Label Emission
( ) ( ) — Mega 500 ~612 nm Red Channel
(Stokes: 112nm) (610/20 BP)
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Caption: Single-source excitation (488nm) resolves into distinct spectral bands due to Mega
500's large Stokes shift.

Part 4: Validated Protocol — Determination of Degree
of Labeling (DOL)

This protocol is a self-validating system. It ensures that the absorbance readings are within the
linear dynamic range of the spectrophotometer before calculation.

Reagents Required[1][2]
o Conjugated Protein (purified, free of unreacted dye).

o PBS (Phosphate Buffered Saline), pH 7.4.

e UV-Vis Spectrophotometer (Quartz cuvette, 1 cm path length).

Step-by-Step Methodology

» Baseline Correction:

o Blank the spectrophotometer using 100% PBS.

o Why: Eliminates background absorbance from the solvent and cuvette glass.
 Dilution Series (The Validation Step):

o Prepare three dilutions of your conjugate (e.g., 1:10, 1:20, 1:50).

o Measure Absorbance at 280 nm (

, protein) and 500 nm (
, Mega 500).

o Validation: Calculate the ratio of

for all dilutions. If the ratio deviates by >5%, the sample may be aggregated or the
concentration is outside the linear range (Beer's Law failure).
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» Correction Factor Application:

o Most dyes absorb slightly at 280 nm. For Mega dyes, a correction factor (CF) is typically
~0.1 - 0.15 (verify specific lot CF).

e Molar Calculation:
o Calculate Dye Concentration (
):
o Calculate Protein Concentration (
):
(Note: 1gG
)

e Final DOL:

Part 5: Logic Flow - Troubleshooting Low Signal

If the Mega 500 signal is lower than expected, follow this logic tree to diagnose the root cause.
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Caption: Diagnostic workflow for optimizing Mega 500 conjugates based on DOL calculation.
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» National Institutes of Health (NIH).Fluorescence polarization assays in high-throughput
screening and drug discovery. (Discusses Red Mega 500 quenching properties).[1]
Retrieved from

o ResearchGate.High-Throughput 1,536-Well Fluorescence Polarization Assays. (Validation of
Red Mega 500 in binding assays). Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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